molecular formula C15H16BrNO2 B2783858 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol CAS No. 1232796-50-7

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol

Cat. No.: B2783858
CAS No.: 1232796-50-7
M. Wt: 322.202
InChI Key: HDQYHJLKEZLGHY-UHFFFAOYSA-N
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Description

Schiff Base Chemistry and Classification

Schiff bases are a class of organic compounds defined by the presence of an azomethine group (R¹R²C=NR³), where R³ represents an alkyl or aryl group. These compounds are synthesized via the condensation of primary amines with carbonyl compounds, a process involving nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine linkage. For 4-bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol, this reaction typically involves 4-bromo-2-methylphenol and 2-methoxybenzylamine, where the amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone precursor.

The classification of Schiff bases depends on the nature of the substituents attached to the azomethine group. Secondary aldimines (R−CH=NR') and ketimines (R¹R²C=NR³) represent two primary subclasses. The compound falls into the former category, as its imine linkage derives from an aldehyde precursor. Notably, the presence of electron-donating groups, such as the methoxy (-OCH₃) and hydroxyl (-OH) substituents, influences the electronic properties of the azomethine nitrogen, enhancing its ability to coordinate with metal ions.

A defining feature of Schiff bases is the sp²-hybridized nitrogen atom in the C=N bond, which possesses a lone pair of electrons capable of participating in π-backbonding with transition metals. This property underpins their utility as ligands in coordination chemistry. For example, the methoxybenzyl and bromophenolic groups in this compound provide steric bulk and electronic modulation, respectively, which stabilize metal complexes and influence their reactivity.

Table 1: Key Functional Groups in this compound

Functional Group Role in Coordination Chemistry Electronic Effect
Azomethine (C=N) Primary metal-binding site π-acceptor via sp² nitrogen
Phenolic (-OH) Secondary binding site, hydrogen bonding Electron donation via resonance
Methoxy (-OCH₃) Steric hindrance, solubility modulation Electron-donating inductive effect
Bromine (Br) Electrophilic aromatic substitution director Electron-withdrawing inductive effect

Biochemical Relevance in Coordination and Interfacial Chemistry

The biochemical significance of this compound stems from its ability to form stable complexes with transition metals, a trait shared by many Schiff bases. The azomethine nitrogen serves as the primary coordination site, while ancillary groups like the phenolic hydroxyl and methoxybenzyl moieties may participate in secondary interactions, such as hydrogen bonding or π-stacking. For instance, manganese(II), iron(III), and chromium(III) complexes derived from structurally similar bromo- and methoxy-substituted Schiff bases exhibit enhanced stability and catalytic activity compared to their unsubstituted counterparts.

In enzymatic systems, Schiff bases often act as transient intermediates. For example, pyridoxal phosphate (PLP)-dependent enzymes utilize Schiff base formation between lysine residues and PLP to facilitate amino acid transformations. While this compound is not naturally occurring, its synthetic analogues mimic this behavior, enabling studies on metalloenzyme mechanisms. The bromine atom at the para position of the phenolic ring further augments its electron-withdrawing character, polarizing the aromatic system and enhancing the acidity of the hydroxyl group, which may facilitate deprotonation during metal coordination.

Coordination Modes and Metal Interactions
The compound’s versatility as a ligand arises from its multidentate binding capability. In octahedral complexes, the azomethine nitrogen and phenolic oxygen often occupy equatorial positions, while auxiliary ligands (e.g., chloride or water) complete the coordination sphere. For example, in iron(III) complexes, the ligand adopts a meridional geometry, with the methoxybenzyl group orienting perpendicularly to minimize steric clashes. Such structural arrangements are critical for applications in catalysis and materials science, where precise control over metal-ligand interactions is paramount.

Structural Analogues and Functional Group Interactions

Structural analogues of this compound often vary in their substituents, offering insights into how functional groups modulate properties. For instance, replacing the bromine atom with a chlorine or nitro group alters the compound’s electronic profile, affecting its redox behavior and metal-binding affinity. Similarly, substituting the methoxy group with ethoxy or hydroxyl groups modifies solubility and steric demands, impacting crystallization tendencies and biological activity.

Comparative Analysis of Analogues

  • Bromo vs. Chloro Substituents : Bromine’s larger atomic radius and polarizability compared to chlorine enhance dispersion forces in the solid state, often leading to higher melting points and improved crystallinity. However, chlorine’s stronger electron-withdrawing effect may increase the ligand field strength in metal complexes.
  • Methoxy vs. Hydroxy Groups : Methoxy groups provide steric protection to the azomethine nitrogen, reducing susceptibility to hydrolysis, whereas hydroxyl groups enable additional hydrogen bonding, fostering supramolecular assembly.
  • Aminomethyl vs. Alkyl Chains : Elongating the aminomethyl spacer (e.g., replacing -CH₂NH- with -CH₂CH₂NH-) increases ligand flexibility, accommodating larger metal ions but potentially reducing complex stability.

Table 2: Impact of Functional Group Modifications on Ligand Properties

Modification Electronic Effect Steric Effect Metal Coordination Trend
Br → Cl Increased electron withdrawal Reduced van der Waals interactions Higher ligand field strength
-OCH₃ → -OH Enhanced hydrogen bonding Smaller substituent size Increased solubility in polar solvents
-CH₂NH- → -CH₂CH₂NH- Minimal electronic change Increased flexibility Broader metal ion compatibility

The interplay between these functional groups dictates the compound’s behavior in synthetic and biological contexts. For example, the bromine atom’s ortho/para-directing nature influences regioselectivity in electrophilic aromatic substitution reactions, a property exploited during the synthesis of halogenated Schiff base precursors. Meanwhile, the methoxy group’s electron-donating resonance effects stabilize the aromatic ring against oxidative degradation, enhancing the ligand’s longevity in catalytic cycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[[(2-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQYHJLKEZLGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylphenol and 2-methoxybenzylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom at the para position of the phenolic ring, along with a methoxybenzyl group and an aminomethyl group. These structural components contribute to its unique reactivity and biological properties. Its molecular formula is C15H16BrNO2C_{15}H_{16}BrNO_2, and it exhibits characteristics typical of phenolic compounds, including the ability to form hydrogen bonds and participate in various chemical reactions.

Biochemical Probes in Proteomics

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol serves as a biochemical probe in proteomics research. Its ability to interact with proteins makes it valuable for studying protein interactions and functions. The compound can selectively bind to target proteins, facilitating the investigation of their roles in various biological processes.

Antimicrobial Activity

Research indicates that Schiff bases, including this compound, exhibit antibacterial and antifungal properties. The presence of the bromine atom enhances its biological activity by promoting interactions with microbial targets, potentially leading to new antimicrobial agents.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. This property is crucial for developing new materials and catalysts in organic synthesis.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various Schiff bases, including derivatives similar to this compound. Results demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Protein Interaction Studies

In proteomics research, this compound was utilized to investigate protein-ligand interactions. It was shown to modulate enzyme activities by binding to specific sites on target proteins, thereby influencing metabolic pathways . This application underscores its importance in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound is compared to analogs with variations in halogens, substituent positions, and functional groups (Table 1).

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Weight Key Features References
4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol Br (C4), -NH-CH₂-(2-methoxybenzyl) 352.21 Secondary amine; potential metal ligand
(E)-4-Bromo-2-[(2-methoxyphenyl)imino]methylphenol Br (C4), Schiff base (imino) 320.15 Schiff base; Cu²⁺/Zn²⁺ chemosensor
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol Br (C4), -NH-CH₂-(2,4,5-F₃C₆H₂) 332.12 Fluorinated substituents; high lipophilicity
4-Bromo-2-(2-hydroxyethyl)phenol Br (C4), -CH₂CH₂OH 217.06 Simpler structure; lacks amine group
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br (C4), -OCH₃ (C2, C5), -NH₂ 274.13 Psychoactive phenethylamine derivative
Key Observations:
  • Schiff Base Analogs (e.g., ): These compounds exhibit imine (C=N) linkages instead of secondary amines, enhancing their ability to form stable metal complexes. For example, (E)-4-bromo-2-[(2-methoxyphenyl)imino]methylphenol acts as a selective chemosensor for Cu²⁺ and Zn²⁺ ions due to the electron-withdrawing bromine and electron-donating methoxy groups .
  • Fluorinated Derivatives (e.g., ) : The introduction of trifluoromethyl groups increases lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical applications.
  • Simpler Phenolic Derivatives (e.g., ): The absence of the aminomethyl group reduces coordination capability but improves solubility in polar solvents.
Table 2: Key Research Findings
Compound Application/Property Findings References
Target Compound Metal complexation Forms stable complexes with transition metals; potential for catalysis
(E)-4-Bromo-2-[(2-methoxyphenyl)imino]methylphenol Ion sensing Detects Cu²⁺/Zn²⁺ with 10⁻⁶ M sensitivity
4-Bromo-2-(2-hydroxyethyl)phenol Solubility studies High solubility in ethanol/water mixtures
Zinc-Schiff base complexes Toxicity Low hematological and hepatic toxicity

Biological Activity

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol is a Schiff base compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the para position of the phenolic ring, along with a methoxybenzyl group and an aminomethyl group. These structural components contribute to its unique chemical properties and biological reactivity. The general structure can be represented as follows:

C16H18BrNO2\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins and enzymes. The presence of both bromine and methoxy groups enhances its ability to bind specifically to these targets, potentially modulating enzymatic activity or protein-protein interactions. This interaction can lead to alterations in biochemical pathways, influencing cellular functions such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating notable inhibitory effects.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL
Staphylococcus aureus5.64 - 77.38 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong antimicrobial potential .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of phenolic compounds, including this compound. The results highlighted that the compound exhibited a broad spectrum of activity against common pathogens like E. coli and S. aureus, with significant zones of inhibition observed in agar diffusion assays .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, the compound was tested against Candida species and demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in treating infections caused by resistant microbial strains.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol, and what factors influence reaction efficiency?

The compound can be synthesized via Schiff base formation, where 4-bromo-2-hydroxybenzaldehyde reacts with 2-methoxybenzylamine in a condensation reaction. Key factors include solvent choice (e.g., ethanol or methanol), temperature control (reflux conditions), and stoichiometric ratios to minimize side products. Slow evaporation crystallization methods can yield high-purity single crystals for structural analysis . Catalytic acids (e.g., acetic acid) may enhance imine bond formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • X-ray diffraction (XRD): Resolves crystal packing, hydrogen bonding, and molecular conformation. Single-crystal XRD (e.g., using SHELX software ) provides precise bond lengths and angles .
  • FTIR and UV-Vis spectroscopy: Identifies functional groups (e.g., phenolic O-H, C=N stretching) and electronic transitions. DFT calculations at the B3LYP/6-311+G(d,p) level can validate experimental spectra .
  • Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition kinetics, with multi-step modeling to distinguish exothermic/endothermic phases .

Q. How can researchers optimize purification methods to ensure high purity of the compound?

Recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) effectively removes unreacted precursors. Chromatographic techniques (e.g., silica gel with ethyl acetate/hexane gradients) separate byproducts. Purity validation via HPLC with UV detection or melting point analysis is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and spectroscopic properties of this compound?

Hybrid functionals like B3LYP, incorporating exact exchange and gradient corrections, model electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. Basis sets such as 6-311+G(d,p) improve accuracy for bromine and oxygen atoms . DFT-derived UV-Vis spectra can be compared with experimental data to identify charge-transfer transitions influenced by the methoxy and bromine substituents .

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s reactivity or stability?

  • Calibration with experimental benchmarks: Adjust DFT parameters (e.g., exchange-correlation functionals) using experimental thermochemical data (e.g., bond dissociation energies) .
  • Multi-method validation: Cross-check NMR chemical shifts and IR frequencies using both DFT and post-Hartree-Fock methods .
  • Error analysis: Quantify uncertainties in computational models (e.g., solvent effects in implicit/explicit solvation models) .

Q. What mechanistic insights explain the compound’s reactivity in coordination chemistry or catalytic applications?

The phenolic oxygen and imine nitrogen serve as chelating sites for metal ions (e.g., vanadium or zinc), forming stable complexes. Hydrogen bonding between the methoxy group and adjacent molecules influences supramolecular assembly, as observed in dimeric crystal structures . Kinetic studies of ligand substitution reactions (e.g., with transition metals) can elucidate activation barriers and solvent effects .

Q. How does molecular conformation impact the compound’s biological activity, particularly antimicrobial effects?

The bromine atom enhances lipophilicity, promoting membrane penetration in microbial cells. Hydrogen bonding between the phenolic -OH and microbial enzyme active sites (e.g., cytochrome P450) may inhibit metabolic pathways. Structure-activity relationship (SAR) studies comparing analogs with varying substituents (e.g., nitro vs. methoxy groups) can identify critical pharmacophores .

Q. What advanced kinetic models analyze thermal decomposition pathways of this compound?

Non-isothermal TGA data can be modeled using the Friedman or Ozawa-Flynn-Wall methods to calculate activation energies for decomposition steps. Multi-step mechanisms (e.g., sequential loss of methoxy and bromine groups) are validated through evolved gas analysis (EGA) coupled with mass spectrometry .

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